Carboxybetaine methacrylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

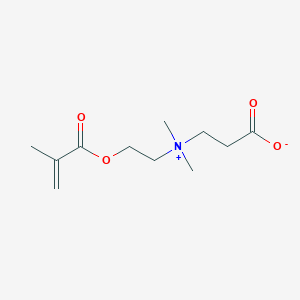

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWRCKVZMMKVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26338-17-0 | |

| Record name | Poly(carboxybetaine methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201299321 | |

| Record name | Poly(carboxybetaine methacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26338-17-0 | |

| Record name | Poly(carboxybetaine methacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Carboxybetaine Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxybetaine methacrylate (CBMA) is a zwitterionic monomer that has garnered significant attention in the biomedical field. Its polymer, poly(this compound) (PCBMA), is renowned for its exceptional biocompatibility, robust antifouling properties, and stimuli-responsive behavior.[1][2] This technical guide provides a comprehensive overview of the core properties of CBMA and PCBMA, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and biomedical applications. PCBMA presents a compelling alternative to more traditional polymers like polyethylene glycol (PEG), offering unique advantages in creating advanced biomedical materials.[1]

Chemical and Physical Properties

CBMA is characterized by a methacrylate group and a carboxybetaine moiety, which contains both a quaternary ammonium cation and a carboxylate anion.[1] This zwitterionic nature is fundamental to its unique properties. The length of the spacer group between the cationic and anionic charges can be varied, influencing the polymer's characteristics.[1]

Chemical Structure

The most common variant of this compound is 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate.

IUPAC Name: 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate[3]

Chemical Formula: C₁₀H₁₇NO₄[4]

Molecular Weight: 215.25 g/mol [4]

Physical Properties

The physical properties of the CBMA monomer are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 87 - 91.0 °C | [4] |

| Solubility | Soluble in water and ethanol.[5] | [5] |

Core Properties of Poly(this compound) (PCBMA)

PCBMA inherits the zwitterionic character of its monomer, leading to a unique combination of properties that are highly desirable for biomedical applications.

Antifouling Properties

The exceptional resistance of PCBMA to nonspecific protein adsorption and biofilm formation is one of its most celebrated attributes. This "superlow fouling" characteristic is attributed to the tightly bound hydration layer formed around the zwitterionic groups, which acts as a physical and energetic barrier to protein and bacterial adhesion.[6][7]

| Antifouling Metric | Result | Conditions | Reference |

| Fibrinogen Adsorption | < 0.3 ng/cm² | On gold surfaces grafted with PCBMA, measured by SPR. | [6][7] |

| Human Plasma Protein Adsorption | Highly resistant | On PCBMA-grafted surfaces at 25, 30, and 37 °C. | [6] |

| Bacterial Biofilm Reduction (P. aeruginosa) | 95% reduction | Up to 240 hours at 25 °C compared to glass. | [6] |

| Bacterial Biofilm Reduction (P. putida) | 95% reduction | Up to 192 hours at 30 °C compared to glass. | [6] |

Biocompatibility

PCBMA exhibits excellent biocompatibility, with numerous studies demonstrating its low cytotoxicity and ability to support cell viability. This makes it a prime candidate for applications involving direct contact with biological systems.

| Biocompatibility Metric | Result | Cell Line/Model | Reference |

| Cell Viability in Hydrogels | > 90% | NIH-3T3, MG63, and HepG2 cells encapsulated for up to 9 days. | [2][8] |

| Cytotoxicity of Nanoparticles | Negligible | High cell viability of HepG2 and 3T3 cells. | [2] |

| Cell Adhesion Resistance | Comparable to EG6 SAMs | B16F1, Rat2, and CHO-k1 cell lines. | [9] |

| CTC Capture and Release | 94.78 ± 4.44% viability | Released HCT116 cells. | [10] |

Mechanical Properties of PCBMA Hydrogels

The mechanical properties of PCBMA hydrogels can be tuned by altering the crosslinker density, making them adaptable for various applications, from soft tissue engineering to more robust implantable devices.

| Mechanical Property | Value Range | Conditions | Reference |

| Elastic Modulus (Soft Hydrogels) | < 12 kPa | 0.1% and 0.5% crosslinker. | [11] |

| Elastic Modulus (Stiff Hydrogels) | > 48 kPa | 1% and 5% crosslinker. | [11] |

| Equilibrium Water Content (EWC) | > 80% | Across different crosslinker densities. | [11] |

| Compressive Stress | 0.015 - 0.35 MPa | At 80% compressive strain, with increasing crosslinker. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of CBMA and PCBMA.

Synthesis of 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate

This protocol describes a common method for synthesizing a CBMA monomer.

Caption: Synthesis workflow for this compound (CBMA).

Methodology:

-

Dissolve 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and a slight molar excess of sodium chloroacetate in acetonitrile.

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

After the reaction, filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the acetonitrile from the filtrate under reduced pressure.

-

Wash the resulting viscous product multiple times with acetone to remove unreacted starting materials.

-

Dry the final product, a white solid, under vacuum.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of CBMA

This protocol outlines the grafting of PCBMA brushes from a substrate, a common method to create antifouling surfaces.

Caption: Workflow for surface-initiated ATRP of CBMA.

Methodology:

-

Substrate Preparation:

-

Thoroughly clean the substrate (e.g., gold-coated silicon wafer) with appropriate solvents.

-

Functionalize the clean substrate with a self-assembled monolayer (SAM) of an ATRP initiator (e.g., by immersing in a solution of an initiator-terminated thiol for gold surfaces).

-

-

Polymerization:

-

In a reaction vessel, dissolve the CBMA monomer, copper(I) bromide (Cu(I)Br), copper(II) bromide (Cu(II)Br₂), and a ligand (e.g., 2,2'-bipyridine) in a suitable solvent mixture (e.g., methanol and water).

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Immerse the initiator-coated substrate into the deoxygenated solution under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the polymerization to proceed at room temperature for a specified time to achieve the desired polymer brush thickness.

-

-

Post-Polymerization:

-

Remove the substrate from the reaction solution and wash it thoroughly with the solvent to remove any non-grafted polymer and catalyst.

-

Dry the PCBMA-grafted surface under a stream of nitrogen.

-

Protein Adsorption Measurement by Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to quantify the antifouling properties of PCBMA-coated surfaces.

Caption: Workflow for protein adsorption analysis using SPR.

Methodology:

-

Setup:

-

Mount the PCBMA-grafted sensor chip into the SPR instrument.

-

Equilibrate the system by flowing a running buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable signal is achieved.

-

-

Measurement:

-

Establish a stable baseline by continuing the buffer flow.

-

Inject a solution of the protein of interest (e.g., fibrinogen or human serum) in the running buffer over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal in real-time to observe the association (binding) of the protein to the surface.

-

Switch back to the running buffer flow to monitor the dissociation of the protein from the surface.

-

If necessary, inject a regeneration solution to remove any bound protein and prepare the surface for the next measurement.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of SPR response units versus time) is analyzed.

-

The change in the SPR signal is proportional to the mass of adsorbed protein, allowing for quantitative determination of protein adsorption.

-

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol describes a standard method to evaluate the cytotoxicity of PCBMA hydrogels.

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Methodology:

-

Preparation:

-

Seed a suitable cell line (e.g., human dermal fibroblasts) into a 96-well plate and culture until they reach a desired confluency.

-

Prepare extracts by incubating sterilized PCBMA hydrogel samples in cell culture medium for 24 hours at 37°C. This can be done at various hydrogel concentrations.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., a cytotoxic substance) and negative (fresh medium) controls.

-

Incubate the cells with the extracts for a specified period (e.g., 24 hours).

-

-

MTT Assay:

-

After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for approximately 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the cell viability as a percentage relative to the negative control.

-

Conclusion

This compound and its polymer, PCBMA, offer a powerful platform for the development of advanced biomedical materials. Their exceptional antifouling properties, excellent biocompatibility, and tunable mechanical characteristics make them suitable for a wide range of applications, including drug delivery systems, medical device coatings, and tissue engineering scaffolds. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in harnessing the full potential of these remarkable zwitterionic materials.

References

- 1. 4.6. Cytotoxicity Studies [bio-protocol.org]

- 2. Zwitterionic Poly(this compound)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms [mdpi.com]

- 3. 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate | 62723-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate | 62723-61-9 | MCA72361 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound polymers offer robust, long-term protection against cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycarboxybetaine-Based Hydrogels for the Capture and Release of Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Carboxybetaine Methacrylate (CBMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for carboxybetaine methacrylate (CBMA), a versatile zwitterionic monomer crucial for the development of biocompatible and anti-fouling materials. This document details the core synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to aid in the successful laboratory-scale production of CBMA.

Introduction to this compound (CBMA)

This compound (CBMA) is a functional monomer characterized by the presence of both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule. This zwitterionic nature imparts exceptional hydrophilicity and resistance to non-specific protein adsorption, making polymers derived from CBMA, such as poly(this compound) (pCBMA), highly valuable in a range of biomedical applications. These applications include drug delivery systems, anti-fouling coatings for medical devices, and components for regenerative tissue platforms. The synthesis of high-purity CBMA monomer is a critical first step in the development of these advanced materials.

Core Synthesis Mechanisms and Pathways

The synthesis of CBMA primarily proceeds through the nucleophilic addition of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a tertiary amine-containing monomer, to a carboxylate-introducing agent. The two most prevalent and well-documented methods are the reaction with β-propiolactone and the reaction with acrylic acid. A third, more versatile method involves a two-step process of quaternization with a haloester followed by hydrolysis.

Synthesis via Ring-Opening of β-Propiolactone

This is a widely employed method for the synthesis of CBMA with an ethylene spacer between the ammonium and carboxylate groups (often denoted as CBMA-2). The reaction mechanism involves the nucleophilic attack of the tertiary amine of DMAEMA on the β-carbon of the strained four-membered β-propiolactone ring, leading to its opening and the formation of the zwitterionic carboxybetaine structure.

Synthesis via Michael Addition of Acrylic Acid

An alternative route to CBMA involves the reaction of DMAEMA with acrylic acid. This reaction proceeds via a Michael-type addition, where the tertiary amine of DMAEMA acts as a nucleophile, attacking the β-carbon of the acrylic acid. This process results in the formation of a betaine:acid complex. Subsequent purification is necessary to isolate the pure zwitterionic CBMA monomer.

Synthesis via Quaternization and Hydrolysis

This two-step method offers versatility in controlling the spacer length between the cationic and anionic moieties. The first step involves the quaternization of the tertiary amine of DMAEMA with a haloester, such as ethyl bromoacetate. This reaction forms a quaternary ammonium salt with an ester group. The subsequent step is the hydrolysis of the ester group under basic conditions to yield the final this compound monomer. This route is commonly used to synthesize CBMA with a methylene spacer (CBMA-1).

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of CBMA via the three primary routes.

Protocol 1: Synthesis of CBMA via β-Propiolactone

This protocol is adapted from established literature procedures for the synthesis of CBMA-2.[1]

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor-free

-

β-Propiolactone

-

Acetone, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve DMAEMA in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of β-propiolactone dropwise to the cooled DMAEMA solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

A white precipitate of CBMA will form during the reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid extensively with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified CBMA monomer under vacuum to a constant weight.

Protocol 2: Synthesis of CBMA via Acrylic Acid

This protocol is based on a patented method for producing a betaine:acid complex, followed by purification.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

Acrylic acid

-

4-Methoxyphenol (inhibitor)

-

Acetone, anhydrous

-

Triethylamine

-

Diethyl ether, anhydrous

Procedure:

-

In a reaction vessel, combine DMAEMA and a radical inhibitor such as 4-methoxyphenol in anhydrous acetone.

-

Cool the mixture to 0 °C.

-

Slowly add an equimolar amount of acrylic acid to the cooled solution with constant stirring.

-

Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

To isolate the pure CBMA, add a slight molar excess of triethylamine to the reaction mixture to neutralize the excess acrylic acid.

-

The CBMA product will precipitate from the solution. Collect the solid by filtration.

-

Wash the precipitate thoroughly with anhydrous diethyl ether.

-

Dry the final product under vacuum.

Protocol 3: Synthesis of CBMA via Quaternization and Hydrolysis

This protocol describes the synthesis of CBMA-1.[2]

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

Ethyl bromoacetate

-

Acetonitrile, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether, anhydrous

Procedure:

Step 1: Quaternization

-

Dissolve DMAEMA in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Add an equimolar amount of ethyl bromoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the quaternized intermediate.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

Dry the intermediate product under vacuum.

Step 2: Hydrolysis

-

Dissolve the dried quaternized intermediate in deionized water.

-

Adjust the pH of the solution to >12 with a concentrated NaOH solution.

-

Stir the basic solution at room temperature for 24 hours to facilitate the hydrolysis of the ester group.

-

Neutralize the reaction mixture to pH 7 with a dilute HCl solution.

-

Lyophilize the neutralized solution to obtain the crude CBMA product.

-

Purify the crude product by recrystallization from an ethanol/ether mixture.

-

Dry the purified CBMA-1 monomer under vacuum.

Quantitative Data and Characterization

The successful synthesis of CBMA should be confirmed by various analytical techniques, and the quantitative outcomes of the synthesis should be recorded.

Reaction Yields and Physical Properties

| Synthesis Route | Typical Yield (%) | Spacer Length | Physical Appearance |

| β-Propiolactone | ~88%[3] | Ethylene (C2) | White crystalline solid |

| Acrylic Acid | ~75%[3] | Ethylene (C2) | White powder |

| Quaternization/Hydrolysis | ~90%[2] | Methylene (C1) | White solid |

Spectroscopic Characterization

The structure of the synthesized CBMA monomer can be confirmed using Fourier-transform infrared (FTIR) spectroscopy, and proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectroscopy.

FTIR Spectroscopy:

The FTIR spectrum of CBMA will exhibit characteristic peaks corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720 |

| C=O stretch (carboxylate) | ~1630 |

| C-N⁺ stretch (quaternary amine) | ~1480 |

| C-O stretch (ester) | ~1160 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the precise chemical structure of the CBMA monomer. The chemical shifts will vary slightly depending on the solvent used.

¹H NMR (D₂O):

| Protons | Chemical Shift (ppm) |

| =CH₂ (vinyl) | ~6.1, ~5.7 |

| -OCH₂- | ~4.5 |

| -CH₂N⁺- | ~3.8 |

| -N⁺(CH₃)₂ | ~3.2 |

| -N⁺CH₂CH₂ COO⁻ | ~3.4 |

| -N⁺CH₂ CH₂COO⁻ | ~2.8 |

| -C(CH₃)= | ~1.9 |

¹³C NMR (D₂O):

| Carbon | Chemical Shift (ppm) |

| C=O (ester) | ~168 |

| C=O (carboxylate) | ~175 |

| C =CH₂ (vinyl) | ~136 |

| C=C H₂ (vinyl) | ~127 |

| -OC H₂- | ~60 |

| -C H₂N⁺- | ~65 |

| -N⁺(C H₃)₂ | ~52 |

| -N⁺C H₂CH₂COO⁻ | ~58 |

| -N⁺CH₂C H₂COO⁻ | ~30 |

| -C (CH₃)= | ~18 |

Conclusion

This technical guide has outlined the primary synthetic routes for this compound, providing detailed experimental protocols and expected quantitative outcomes. The choice of synthesis method will depend on the desired spacer length and the availability of reagents. Proper execution of these protocols, coupled with thorough characterization, will enable researchers and professionals in drug development and materials science to produce high-purity CBMA for the creation of advanced biomaterials with superior anti-fouling and biocompatible properties.

References

The Zwitterionic Nature of Poly(carboxybetaine methacrylate): A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the zwitterionic polymer, poly(carboxybetaine methacrylate) (pCBMA). Possessing a unique molecular structure with a balanced cationic and anionic charge, pCBMA exhibits exceptional biocompatibility, robust antifouling properties, and responsiveness to environmental stimuli such as pH and ionic strength.[1] These characteristics make it a highly promising material for a wide array of biomedical applications, including advanced drug delivery systems, non-fouling coatings for medical devices, and scaffolds for tissue engineering.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of pCBMA. It includes a compilation of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of critical pathways and workflows to facilitate a deeper understanding and application of this versatile zwitterionic polymer.

Introduction to the Zwitterionic Nature of pCBMA

Zwitterionic polymers, also known as polybetaines, are a class of polymers that contain an equal number of positive and negative charges within the same repeating unit.[2] This unique charge distribution results in a net neutral charge under physiological conditions, which is fundamental to their remarkable properties.[3] Poly(this compound) (pCBMA) is a prominent member of this family, featuring a methacrylate backbone with pendant groups containing both a quaternary ammonium cation and a carboxylate anion.[2]

The key to pCBMA's functionality lies in its strong hydration capacity. The zwitterionic groups electrostatically interact with water molecules, forming a tightly bound hydration layer on the polymer surface. This hydration layer acts as a physical and energetic barrier, effectively resisting the non-specific adsorption of proteins, cells, and other biomolecules—a phenomenon known as biofouling.[2][3] This "superhydrophilicity" is a primary reason for pCBMA's excellent biocompatibility and its consideration as a superior alternative to polyethylene glycol (PEG) in many biomedical applications.[2][1]

Furthermore, the presence of the carboxylate group imparts a pH-responsive character to pCBMA.[2][4] At low pH, the carboxylate group becomes protonated, leading to a net positive charge on the polymer. This charge transition can be harnessed for various applications, such as the triggered release of therapeutic agents in the acidic tumor microenvironment.[5][6] The spacer group, the chemical linkage between the methacrylate backbone and the zwitterionic moiety, also plays a crucial role in modulating the polymer's properties.[7]

This guide will delve into the synthesis of pCBMA, provide quantitative data on its performance, detail the experimental methods for its characterization, and explore its diverse applications in the biomedical field.

Synthesis of Poly(this compound)

The synthesis of pCBMA involves two main stages: the synthesis of the this compound (CBMA) monomer and its subsequent polymerization. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are often employed to achieve well-defined polymer architectures with controlled molecular weights and low polydispersity.[8][9]

Monomer Synthesis

Several synthetic routes for CBMA monomers have been reported. A common method involves the reaction of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with a lactone, such as β-propiolactone.[10] Another approach is the quaternization of a tertiary amine with an ester of a halocarboxylic acid, followed by hydrolysis.[11]

Experimental Protocol: Synthesis of this compound (CBMA) Monomer

-

Materials: 2-(dimethylamino)ethyl methacrylate (DMAEMA), β-propiolactone, anhydrous acetonitrile, diethyl ether.

-

Procedure:

-

Dissolve DMAEMA in anhydrous acetonitrile under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add β-propiolactone dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature overnight.

-

Precipitate the product by adding the reaction mixture to an excess of diethyl ether.

-

Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

-

Characterize the resulting CBMA monomer using ¹H NMR spectroscopy to confirm its structure.[12]

-

Polymerization Methods

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[13][14] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex (e.g., copper(I) bromide/bipyridine).

Experimental Protocol: ATRP of pCBMA

-

Materials: CBMA monomer, ethyl α-bromoisobutyrate (EBiB) (initiator), copper(I) bromide (CuBr) (catalyst), 2,2'-bipyridine (bpy) (ligand), methanol/water mixture (solvent).

-

Procedure:

-

Add CBMA monomer, bpy, and the solvent to a Schlenk flask.

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Under a nitrogen atmosphere, add CuBr to the frozen solution.

-

Place the flask in a thermostated oil bath to start the polymerization.

-

After the desired time, stop the polymerization by exposing the reaction mixture to air.

-

Dilute the mixture with methanol and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a large excess of a non-solvent like tetrahydrofuran (THF).

-

Dry the purified pCBMA under vacuum.

-

Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).[15][16]

-

RAFT polymerization is another versatile controlled radical polymerization method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process.[8][17]

Experimental Protocol: RAFT Polymerization of pCBMA

-

Materials: CBMA monomer, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (CTA), 4,4'-azobis(4-cyanovaleric acid) (ACVA) (initiator), acetate buffer (pH 5.2) (solvent).[8]

-

Procedure:

-

Dissolve CBMA, CPADB, and ACVA in the acetate buffer in a reaction vessel.

-

Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

-

Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.[8]

-

Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments.

-

Isolate the pCBMA by lyophilization.

-

Characterize the molecular weight and PDI using GPC.[18][19]

-

Quantitative Data on pCBMA Properties

The performance of pCBMA in various applications has been quantified through numerous studies. The following tables summarize key quantitative data related to its antifouling and pH-responsive properties.

Table 1: Antifouling Performance of pCBMA Surfaces

| Property Measured | Surface | Test Condition | Result | Reference |

| Protein Adsorption | pCBMA-grafted glass | Fibrinogen solution | 7.1% relative to unmodified glass | [20] |

| Protein Adsorption | pCBMA-grafted glass | 100% human plasma | 2.3% relative to tissue culture polystyrene | [20] |

| Protein Adsorption | pCBMA-grafted gold | 100% human plasma | <0.3 ng/cm² (detection limit) | [20] |

| Biofilm Reduction | pCBMA-coated glass | P. aeruginosa, 240h at 25°C | 95% reduction vs. glass | [10][20] |

| Biofilm Reduction | pCBMA-coated glass | P. aeruginosa, 64h at 37°C | 93% reduction vs. glass | [10][20] |

| Biofilm Reduction | pCBMA-coated glass | P. putida, 192h at 30°C | 95% reduction vs. glass | [10][20] |

Table 2: pH-Responsive Behavior of pCBMA-based Nanoparticles

| Nanoparticle System | pH | Hydrodynamic Diameter (nm) | Reference |

| PDPA@PCBMA | 7.4 | ~190 | [5][6] |

| PDPA@PCBMA | 5.0 | ~320 | [5][6] |

| PDPA@PCBMA-RGD | 7.4 | ~200 | [5] |

| PDPA@PCBMA-RGD | 4.0 | ~800 | [5] |

Visualization of Key Concepts

Zwitterionic Structure and Hydration

The zwitterionic nature of the CBMA monomer and the resulting hydration layer are fundamental to its properties.

Caption: Zwitterionic structure of pCBMA and its hydration layer preventing protein adsorption.

pH-Responsive Behavior

The protonation of the carboxylate group at low pH alters the overall charge of pCBMA, leading to conformational changes and enabling stimuli-responsive applications.

Caption: pH-responsiveness of pCBMA due to protonation of the carboxylate group.

Experimental Workflow for Protein Adsorption Analysis

Surface Plasmon Resonance (SPR) is a powerful technique to study the real-time interaction between a pCBMA-coated surface and proteins.

Caption: Workflow for analyzing protein adsorption on pCBMA surfaces using SPR.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides protocols for key experiments used to characterize pCBMA.

Surface Plasmon Resonance (SPR) for Protein Adsorption

SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time, label-free analysis of molecular interactions.[21][22][23]

Experimental Protocol: SPR Analysis of Protein Adsorption

-

Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).

-

Materials: pCBMA-coated gold sensor chip, phosphate-buffered saline (PBS) pH 7.4 (running buffer), protein solution (e.g., fibrinogen, lysozyme in PBS).

-

Procedure:

-

Equilibrate the pCBMA-coated sensor chip with running buffer until a stable baseline is achieved.

-

Inject the protein solution over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

Switch back to the running buffer to initiate the dissociation phase and monitor the decrease in the SPR signal.

-

Regenerate the sensor surface if necessary, using a mild regeneration solution.

-

Analyze the resulting sensorgram to determine the kinetics (association and dissociation rate constants) and affinity of the protein-surface interaction.[24][25]

-

Dynamic Light Scattering (DLS) for pH-Responsiveness

DLS measures the size distribution of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[26][27] It is an excellent technique for observing changes in the hydrodynamic diameter of pCBMA-based nanoparticles in response to pH changes.[3][28]

Experimental Protocol: DLS Analysis of pH-Responsive Nanoparticles

-

Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.

-

Materials: Suspension of pCBMA-based nanoparticles in deionized water, HCl and NaOH solutions for pH adjustment.

-

Procedure:

-

Disperse the nanoparticles in deionized water at a low concentration to avoid multiple scattering effects.

-

Measure the initial hydrodynamic diameter and size distribution of the nanoparticles at neutral pH.

-

Adjust the pH of the suspension to a desired acidic value (e.g., pH 5.0) by adding a small volume of HCl.

-

Equilibrate the sample for a few minutes and then measure the hydrodynamic diameter again.

-

Repeat the measurement at different pH values to construct a pH-response curve.

-

Analyze the data to determine the extent of swelling or shrinking of the nanoparticles as a function of pH.[3]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that measures changes in the resonance frequency and dissipation of a quartz crystal sensor as mass is adsorbed onto its surface. It provides information on both the adsorbed mass and the viscoelastic properties of the adsorbed layer.[1][29]

Experimental Protocol: QCM-D for Protein Adsorption

-

Instrumentation: A QCM-D instrument.

-

Materials: pCBMA-coated quartz crystal sensor, PBS pH 7.4, protein solution.

-

Procedure:

-

Mount the pCBMA-coated sensor in the QCM-D chamber.

-

Establish a stable baseline by flowing PBS over the sensor surface.

-

Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.[30][31]

-

After the adsorption has reached a plateau, rinse with PBS to remove loosely bound protein.

-

The final change in frequency corresponds to the irreversibly adsorbed protein mass. The change in dissipation provides insight into the conformational state of the adsorbed protein layer.[4]

-

Applications in Drug Development and Biomedical Research

The unique properties of pCBMA have led to its investigation in a multitude of biomedical applications.

-

Drug Delivery: pCBMA-based nanoparticles and hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling targeted and stimuli-responsive release. The pH-sensitivity is particularly advantageous for cancer therapy, where the acidic tumor microenvironment can trigger drug release.[5]

-

Antifouling Coatings: Coating medical devices, such as catheters, implants, and biosensors, with pCBMA can significantly reduce biofouling, thereby preventing infections and improving device performance and longevity.[1][20]

-

Tissue Engineering: pCBMA hydrogels provide a biocompatible and non-fouling scaffold that can support cell growth and tissue regeneration while minimizing inflammatory responses.[32][33]

-

Diagnostics: The ability to immobilize biorecognition elements on a non-fouling pCBMA background makes it an ideal platform for developing highly sensitive and specific diagnostic assays.

Conclusion and Future Outlook

Poly(this compound) stands out as a zwitterionic polymer with immense potential in the biomedical field. Its inherent biocompatibility, robust antifouling properties, and tunable stimuli-responsiveness offer solutions to many of the challenges faced in drug delivery, medical device design, and regenerative medicine. The continued development of controlled polymerization techniques will enable the synthesis of even more complex and functional pCBMA-based materials. Future research will likely focus on translating the promising in vitro and in vivo results into clinical applications, further solidifying the role of pCBMA as a key player in the next generation of biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. Zwitterionic Poly(this compound)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fabrication of low-fouling, high-loading polymeric surfaces through pH-controlled RAFT - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02693J [pubs.rsc.org]

- 6. Different in vitro and in vivo behaviors between Poly(this compound) and poly(sulfobetaine methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adhesive Sulfabetaine Polymer Hydrogels for the Sandwich Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low temperature aqueous living/controlled (RAFT) polymerization of carboxybetaine methacrylamide up to high molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. pure.psu.edu [pure.psu.edu]

- 20. biorxiv.org [biorxiv.org]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. chem.uci.edu [chem.uci.edu]

- 23. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 24. Competitive protein adsorption as observed by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. allanchem.com [allanchem.com]

- 27. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

- 28. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]

- 31. Protein Adsorption to Titanium and Zirconia Using a Quartz Crystal Microbalance Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanically strong interpenetrating network hydrogels for differential cellular adhesion - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01271C [pubs.rsc.org]

- 33. mdpi.com [mdpi.com]

A Technical Guide to the Antifouling Properties of Carboxybetaine Methacrylate (CBMA) Polymers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biofouling—the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces—poses a significant challenge in biomedical and industrial applications. From medical implants and drug delivery systems to marine sensors and ship hulls, biofouling can impede performance, induce host rejection, and cause device failure. Poly(carboxybetaine methacrylate) (PCBMA), a zwitterionic polymer, has emerged as a state-of-the-art material demonstrating exceptional resistance to biofouling. Its unique structure, featuring an equal number of positive and negative charges, allows it to form a tightly bound hydration layer that acts as a physical and energetic barrier to prevent the nonspecific adsorption of proteins, a critical initiating event in the biofouling cascade. This technical guide provides an in-depth overview of the core antifouling properties of CBMA polymers, detailing their mechanism of action, performance data, and the experimental protocols used for their evaluation.

The Antifouling Mechanism of CBMA Polymers

The remarkable antifouling capability of CBMA polymers stems from their zwitterionic nature. Each repeating monomer unit contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This structure facilitates strong electrostatic interactions with water molecules, creating a robust and stable hydration layer on the polymer surface.

This hydration shell acts as a barrier that prevents fouling through two primary principles:

-

Energetic Barrier: It is energetically unfavorable for proteins and other biomolecules to displace the tightly bound water molecules to adsorb onto the surface.

-

Steric Hindrance: The physical presence of the hydrated layer sterically hinders the approach and attachment of cells and microorganisms.[1]

Molecular dynamics simulations have shown that the interactions between nonpolar amino acid analogues and CBMA polymer chains are repulsive due to the abundance of water within the polymer brush, which increases steric repulsion and reduces attractive forces.[2] This "superlow fouling" characteristic is observed even in complex biological media, such as undiluted blood plasma and serum.[3][4][5]

Quantitative Performance Data

The antifouling performance of CBMA polymers has been extensively quantified against proteins, cells, and bacteria. The following tables summarize key findings from the literature, comparing CBMA-coated surfaces to standard control surfaces.

Table 1: Protein Adsorption Resistance

| Protein Source | Surface | Adsorption Level (ng/cm²) | % Adsorption vs. Control | Reference(s) |

| 100% Human Blood Plasma | pCBMA-grafted Au | ~0.3 (detection limit) | Not Applicable | [4] |

| Fibrinogen | pCBMA-grafted Au | ~0.3 (detection limit) | Not Applicable | [4] |

| Fibrinogen | pCBMA-grafted Glass | Not specified | 2.3% vs. TCPS* | [4] |

| Fibrinogen | pCBMA-grafted Glass | Not specified | 7.1% vs. Unmodified Glass | [4] |

| Fibrinogen | CBMA Hydrogel (high cross-link) | Lower than SBMA Hydrogel | ~50% of SBMA Hydrogel | [1] |

*TCPS: Tissue Culture Polystyrene

Table 2: Bacterial Adhesion and Biofilm Formation Resistance

| Bacterial Strain | Surface | Adhesion/Biofilm Level | % Reduction vs. Control | Duration | Reference(s) |

| Pseudomonas aeruginosa | pCBMA-grafted Glass | Not specified | 95% | 240 hours | [4] |

| Pseudomonas aeruginosa | pCBMA-grafted Glass | Not specified | 93% | 64 hours | [4] |

| Pseudomonas putida | pCBMA-grafted Glass | Not specified | 95% | 192 hours | [4] |

| Escherichia coli | pCBMA-grafted Au | 0.32 ± 0.05 bacteria / 100 µm² | 97.2% vs. Bare Gold | Not specified | [6] |

| Escherichia coli | Bare Au Control | 11.4 ± 2.2 bacteria / 100 µm² | 0% | Not specified | [6] |

Table 3: Mammalian Cell Adhesion Resistance

| Cell Type | Surface | Adhesion Characteristics | Comparison | Reference(s) |

| B16F1, Rat2, CHO-k1 | pCBMA-grafted Au | Highly resistant to cell adhesion | Comparable to EG6 SAMs* | [3][7][8] |

| BHK21 Fibroblasts | pCBMA-modified | < 5% cell adherence | Dramatically reduced vs. unmodified | [9] |

*EG6 SAMs: Self-assembled monolayers of hexa(ethylene glycol) alkanethiolates, a gold standard for bio-inert surfaces.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating antifouling materials. The following sections describe common protocols for the synthesis of CBMA coatings and the assessment of their performance.

Synthesis of CBMA Monomer

The this compound monomer is typically synthesized through the reaction of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with β-propiolactone.[5][10]

Protocol:

-

Dissolve DMAEMA in a suitable anhydrous solvent, such as acetone.

-

Under a nitrogen atmosphere and at a reduced temperature (e.g., 4-15 °C), add β-propiolactone dropwise to the DMAEMA solution.[5][10]

-

Allow the reaction mixture to stir for several hours (e.g., 5-6 hours).

-

The resulting white precipitate (CBMA monomer) is collected by filtration.

-

Wash the product multiple times with anhydrous acetone and anhydrous ether to remove unreacted starting materials.

-

Dry the final product under a vacuum.

Surface Grafting of pCBMA via Atom Transfer Radical Polymerization (ATRP)

Surface-Initiated ATRP (SI-ATRP) is a robust method for grafting dense polymer brushes from a substrate, which is crucial for optimal antifouling performance.[4][10]

Protocol:

-

Substrate Preparation: Thoroughly clean the substrate (e.g., gold-coated silicon wafer or glass slide).

-

Initiator Immobilization: Form a self-assembled monolayer (SAM) of an ATRP initiator on the substrate. For gold surfaces, an initiator with a thiol group (e.g., mercaptoundecyl bromoisobutyrate) is commonly used. For glass or other oxide surfaces, a silane-based initiator is used.

-

Polymerization: a. Place the initiator-coated substrate in a reaction tube inside a glovebox under a nitrogen atmosphere. b. Add the catalyst system components: Cu(I)Br, Cu(II)Br₂, and a ligand such as 2,2'-bipyridine (BPY).[4] c. Prepare a solution of the CBMA monomer in a degassed solvent system (e.g., a methanol/water mixture). d. Transfer the monomer solution to the reaction tube via syringe. e. Seal the tube and allow the polymerization to proceed for a defined period to achieve the desired polymer brush thickness (typically 20-30 nm for optimal performance).[4]

-

Post-Polymerization Cleaning: After polymerization, thoroughly rinse the substrate with solvents (e.g., ethanol, deionized water) to remove any non-grafted polymer and residual catalyst. Dry the surface with a stream of nitrogen.

Protein Adsorption Assay via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique used to measure the real-time adsorption of proteins onto a surface.[4]

Protocol:

-

Mount the pCBMA-coated substrate (typically on an SPR sensor chip) onto the SPR instrument.

-

Establish a stable baseline by flowing a buffer solution (e.g., Phosphate-Buffered Saline, PBS) over the surface.

-

Introduce the protein solution (e.g., fibrinogen in PBS, or undiluted human plasma) into the flow cell.

-

Monitor the change in the SPR angle (or resonance units) in real-time, which corresponds to the mass of protein adsorbing to the surface.

-

After the adsorption phase, switch the flow back to the buffer solution to rinse away any loosely bound proteins.

-

The final change in the SPR signal after rinsing corresponds to the mass of irreversibly adsorbed protein, which can be quantified in ng/cm².

Bacterial Biofilm Formation Assay

This assay evaluates the long-term resistance of pCBMA surfaces to bacterial colonization and biofilm development.[4]

Protocol:

-

Assemble the pCBMA-coated substrate (e.g., a glass coverslip) into a parallel flow cell system. Use an uncoated glass slide as a positive control.

-

Prepare a suspension of the desired bacterial strain (e.g., P. aeruginosa) in a suitable growth medium.

-

Introduce the bacterial suspension into the flow cell. Two common methods are:

-

Method I (Initial Seeding): Pump the bacterial suspension through the flow cell for a short period (e.g., 1 hour) to allow initial attachment, then switch to a continuous flow of sterile growth medium.[4]

-

Method II (Continuous Challenge): Continuously flow the bacterial suspension through the cell for the duration of the experiment.

-

-

Maintain the flow cell at the optimal growth temperature for the bacteria (e.g., 25 °C, 30 °C, or 37 °C).

-

Monitor biofilm formation over an extended period (e.g., 24 to 240 hours) using microscopy techniques such as bright-field or confocal laser scanning microscopy.

-

Quantify biofilm formation by analyzing the images to determine surface coverage area and biofilm thickness.

Conclusion and Future Outlook

Poly(this compound) polymers have consistently demonstrated superior antifouling performance, significantly reducing nonspecific protein adsorption, bacterial colonization, and cell adhesion.[3][4] This is attributed to the formation of a stable, tightly-bound hydration layer via the zwitterionic carboxybetaine groups. The robustness of these coatings, including their stability after being stored in a dry state, makes them a highly attractive alternative to traditional antifouling materials like PEG-based polymers.[3][7][8] For researchers and professionals in drug development and medical device engineering, CBMA-based materials offer a powerful platform for creating biocompatible and bio-inert surfaces, ultimately enhancing the efficacy and longevity of biomedical technologies. Future research will likely focus on scaling up synthesis, developing novel copolymer architectures to combine antifouling properties with other functionalities (e.g., antimicrobial, targeted binding), and long-term in vivo performance studies.

References

- 1. Antifouling and Mechanical Properties of Photografted Zwitterionic Hydrogel Thin-Film Coatings Depend on the Cross-Link Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics Study of the Antifouling Mechanism of Hydrophilic Polymer Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound polymers offer robust, long-term protection against cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antifouling and pH-Responsive Poly(Carboxybetaine)-Based Nanoparticles for Tumor Cell Targeting [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound polymers offer robust, long-term protection against cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Biocompatibility of Carboxybetaine Methacrylate (CBMA) Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxybetaine methacrylate (CBMA) hydrogels are a class of zwitterionic biomaterials garnering significant attention for their exceptional biocompatibility and resistance to biofouling. Their unique ability to form a tightly bound hydration layer via electrostatic interactions minimizes nonspecific protein adsorption, which is the initial and critical step in the foreign body response. This technical guide provides an in-depth analysis of the biocompatibility of CBMA hydrogels, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying biological mechanisms and experimental workflows.

Core Principles of CBMA Hydrogel Biocompatibility

The outstanding biocompatibility of CBMA hydrogels stems from their zwitterionic nature. Each repeating monomer unit contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This charge balance leads to strong electrostatic interactions with water molecules, forming a robust and stable hydration layer on the hydrogel surface. This layer acts as a physical and energetic barrier, preventing proteins and cells from adhering to the material's surface. This resistance to biofouling is a key determinant of their excellent performance in biological environments.[1][2]

Antifouling Properties and Protein Adsorption

The first interaction between an implanted material and a biological system is the adsorption of proteins onto its surface, a process that dictates the subsequent cellular responses.[3] CBMA hydrogels exhibit ultra-low protein fouling.[4] The zwitterionic structure provides exceptional hydrophilicity and antifouling characteristics, making PCBMA more suitable for biomedical applications than many other polymers.[2] Studies have shown that CBMA-based materials consistently outperform others, including the traditional "gold standard" polyethylene glycol (PEG), in resisting protein adsorption.[2] This property is crucial for enhancing the in vivo performance of implantable devices and tissue engineering scaffolds.[5][6]

In Vitro Cytotoxicity

CBMA hydrogels are generally considered non-cytotoxic. In vitro studies using various cell lines have demonstrated high cell viability when cultured in the presence of CBMA hydrogels or their extracts. For instance, studies have shown that both poly(sulfobetaine methacrylate) (polySBMA) and poly(this compound) (polyCBMA) hydrogels are non-cytotoxic.[7][8] Furthermore, zwitterionic monomers, including CBMA, have exhibited lower cell toxicity compared to other methacrylated monomers.[9] In vitro cytotoxicity assays using CCK-8 have shown that the relative viability of cells remains high, at least 90.55%, when exposed to CBMA-modified hydrogels.[10] GelMA/CBMA hydrogels have also demonstrated good cell viability, making them promising materials for drug delivery and tissue engineering.[11][12][13]

In Vivo Biocompatibility and Foreign Body Response (FBR)

The foreign body response (FBR) is a major challenge for long-term implantable medical devices, often leading to inflammation, fibrous encapsulation, and eventual device failure.[14] Zwitterionic hydrogels, particularly those made from carboxybetaine, have been shown to significantly reduce the FBR.[5][6][15] Upon implantation, these hydrogels elicit a minimal inflammatory response.[9] Studies involving subcutaneous implantation in animal models have shown reduced cell attachment to the surfaces of zwitterionic hydrogels compared to control materials like polyHEMA.[7] While some studies indicate similar fibrous capsule thicknesses to polyHEMA after extended periods, they also show improved vascularity around the zwitterionic hydrogel implants, suggesting better tissue integration.[7] The FBR is influenced by both the chemical and physical properties of the hydrogel; for instance, lowering the modulus of zwitterionic-PEG hydrogels can mitigate the inflammatory response.[5][6][15]

Quantitative Data on Biocompatibility

The following tables summarize quantitative data from various studies on the biocompatibility of CBMA hydrogels.

Table 1: Protein Adsorption on CBMA-based Surfaces

| Material | Protein(s) | Adsorbed Amount/Thickness | Method | Reference |

| PCBMA-grafted silica wafers | Human Serum Albumin, Lysozyme, α-lactalbumin, Fibrinogen | Lowest total protein adsorbed from human plasma on PCBMA-3 (TEMPO) | In situ ellipsometry, Immunoblots | [4] |

| Poly(HEMA-NVP-SBMA) Hydrogel (5.0 wt% SBMA) | Lysozyme (Lyz) | 0.91 µg/cm² (56.8% of control) | Protein Adsorption Test | [16] |

| PVA-g-pCBMA Hydrogel | Protein solution | ~57.2% improvement in anti-protein capacity | Anti-protein adsorption experiment | [10] |

Table 2: In Vitro Cytotoxicity of CBMA Hydrogels

| Hydrogel Composition | Cell Line | Assay | Result | Reference |

| PolySBMA and PolyCBMA | Bovine Aortic Endothelial Cells (BAECs) | Not specified | Non-cytotoxic | [7] |

| GelMA/CBMA | Not specified | Not specified | Good cell viability | [11][12][13] |

| PVA-g-pCBMA | Not specified | CCK-8 | Cell viability remained at least 90.55% | [10] |

| Zwitterionic monomers (CBMA, MPC, SBMA) | Not specified | Not specified | Lower cell toxicity than other methacrylated monomers | [9] |

Table 3: In Vivo Biocompatibility of CBMA Hydrogels

| Hydrogel Type | Animal Model | Implantation Duration | Key Finding(s) | Reference |

| PolySBMA and Poly(CBMA-co-HEMA) | Not specified | 1 week | Reduced cell attachment compared to polyHEMA | [7] |

| PolySBMA and Poly(CBMA-co-HEMA) | Not specified | 4 weeks | Similar capsule thickness to polyHEMA, but higher vascularity | [7] |

| Zwitterionic-hydrogel-based double-network for PEDOT:PSS | Mice | Not specified | FBR suppressed by 64% | [14] |

| Zwitterionic-PEG hydrogels (low modulus) | C57BL/6 mice | 8 weeks | Mitigated foreign body response | [15] |

| In situ forming CBMA hydrogels | Murine models | Not specified | Minimal inflammation at the injection site | [9] |

Detailed Experimental Protocols

Synthesis of CBMA Hydrogels

A typical synthesis of CBMA hydrogels involves the free radical polymerization of the CBMA monomer.

-

Materials: this compound (CBMA) monomer, a crosslinker (e.g., carboxybetaine dimethacrylate (CBMAX) or N,N'-methylenebis(acrylamide) (MBAA)), a photoinitiator (e.g., Irgacure 2959) or a chemical initiator system (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)), and a solvent (e.g., phosphate-buffered saline (PBS)).

-

Procedure (Photopolymerization):

-

Dissolve the CBMA monomer and the crosslinker in PBS to the desired concentrations.

-

Add the photoinitiator to the solution and mix thoroughly.

-

Pipette the precursor solution into a mold of the desired shape and dimensions.

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization.

-

After polymerization, wash the hydrogels extensively in deionized water or PBS to remove any unreacted monomers or initiator.

-

Protein Adsorption Assay

This protocol describes a general method for quantifying protein adsorption on hydrogel surfaces.

-

Materials: Hydrogel samples, protein solution of known concentration (e.g., bovine serum albumin (BSA) or fibrinogen in PBS), PBS, and a protein quantification assay kit (e.g., bicinchoninic acid (BCA) assay or micro-BCA assay).

-

Procedure:

-

Place the hydrogel samples in a multi-well plate.

-

Add a known volume and concentration of the protein solution to each well, ensuring the hydrogel surface is fully covered. Incubate for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

-

After incubation, carefully remove the protein solution from each well.

-

Wash the hydrogel samples several times with PBS to remove any non-adsorbed protein.

-

The amount of adsorbed protein can be determined either by measuring the depletion of protein from the solution using the protein quantification assay or by lysing the adsorbed protein from the surface and then quantifying it.

-

The protein concentration is determined by measuring the absorbance at a specific wavelength using a plate reader and comparing it to a standard curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Hydrogel samples, L929 fibroblast cell line (or other relevant cell line), cell culture medium (e.g., DMEM with 10% FBS), PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure (Extract Test):

-

Prepare hydrogel extracts by incubating the hydrogel samples in a cell culture medium for a specified period (e.g., 24 hours) at 37°C. The ratio of hydrogel surface area or mass to the volume of the medium should be standardized.

-

Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Remove the existing medium and replace it with the hydrogel extracts. Include positive (toxic substance) and negative (fresh medium) controls.

-

Incubate the cells with the extracts for 24-72 hours.

-

After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm. Cell viability is expressed as a percentage relative to the negative control.[17][18]

-

In Vivo Subcutaneous Implantation

This protocol outlines a general procedure for evaluating the in vivo biocompatibility and foreign body response to hydrogels.

-

Materials: Sterile hydrogel implants, animal models (e.g., mice or rats), surgical tools, anesthesia, and histological processing reagents.

-

Procedure:

-

Anesthetize the animals following an approved protocol.

-

Shave and sterilize the surgical site on the dorsal side of the animal.

-

Make a small subcutaneous pocket through a skin incision.

-

Insert the sterile hydrogel implant into the pocket.

-

Suture the incision.

-

Monitor the animals for a predetermined period (e.g., 1, 4, or 12 weeks).[19]

-

At the end of the study period, euthanize the animals and retrieve the implants along with the surrounding tissue.

-

Process the tissue for histological analysis (e.g., Hematoxylin and Eosin (H&E) staining, immunohistochemistry for inflammatory markers like CD68 for macrophages).

-

Evaluate the tissue response by measuring the thickness of the fibrous capsule, and quantifying the number and type of inflammatory cells at the implant-tissue interface.

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: Mechanism of CBMA's Antifouling Properties

Caption: Mechanism of antifouling action of CBMA hydrogels.

Diagram 2: Experimental Workflow for Biocompatibility Assessment

Caption: Workflow for assessing CBMA hydrogel biocompatibility.

Diagram 3: Modulation of the Foreign Body Response by CBMA Hydrogels

Caption: CBMA hydrogels mitigate the foreign body response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma protein adsorption to zwitterionic poly (this compound) modified surfaces: chain chemistry and end-group effects on protein adsorption kinetics, adsorbed amounts and immunoblots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zwitterionic PEG-PC hydrogels modulate the foreign body response in a modulus-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Zwitterionic hydrogels: an in vivo implantation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An in situ poly(carboxybetaine) hydrogel for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gelatin methacrylate/carboxybetaine methacrylate hydrogels with tunable crosslinking for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gelatin methacrylate/carboxybetaine methacrylate hydrogels with tunable crosslinking for controlled drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and characterization of protein-resistant hydrogels for soft contact lens applications via radical copolymerization involving a zwitterionic sulfobetaine comonomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dspace.trakya.edu.tr [dspace.trakya.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Deep Dive into Zwitterionic Methacrylates: Carboxybetaine vs. Sulfobetaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomaterials, zwitterionic polymers have carved out a significant niche, offering exceptional biocompatibility and resistance to biofouling. Among the most promising in this class are poly(carboxybetaine methacrylate) (pCBMA) and poly(sulfobetaine methacrylate) (pSBMA). Both polymers share a unique charge-neutral structure with an equal number of positive and negative charges on their pendant groups, leading to a tightly bound hydration layer that is fundamental to their "non-fouling" properties. This technical guide provides a comprehensive comparison of their core properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with biological systems.

Core Properties: A Quantitative Comparison

The performance of pCBMA and pSBMA in biomedical applications is dictated by their distinct physicochemical properties. While both exhibit excellent hydrophilicity and resistance to protein adsorption, subtle differences in their anionic groups—carboxylate for CBMA and sulfonate for SBMA—lead to notable variations in their behavior.

| Property | Poly(this compound) (pCBMA) | Poly(sulfobetaine methacrylate) (pSBMA) | Key Differences & Implications |

| Hydrophilicity (Water Contact Angle) | Typically ranges from 10° to 30° .[1][2] | Generally exhibits lower contact angles , often <10° , indicating superior hydrophilicity.[1] | The sulfonate group in SBMA is a stronger acid than the carboxylate group in CBMA, leading to stronger interactions with water molecules and a more robust hydration layer. This enhanced hydrophilicity of pSBMA is advantageous for applications requiring maximal resistance to initial protein contact. |

| Protein Adsorption (Fibrinogen) | Extremely low, often < 0.3 ng/cm² as measured by SPR.[3] Can achieve >95% reduction in fibrinogen adsorption compared to unmodified surfaces.[3][4] | Also exhibits very low fibrinogen adsorption, with reductions of ~90% compared to controls.[4][5] | Both polymers are highly effective at repelling proteins. pCBMA has been reported to show slightly superior resistance to non-specific protein adsorption from complex media like undiluted blood plasma.[3][6] This may be attributed to the specific nature of the hydration layer around the carboxybetaine group. |

| Protein Adsorption (Lysozyme) | Shows significant reduction in lysozyme adsorption, often >98% compared to unmodified silicon.[7] | Demonstrates strong resistance to lysozyme adsorption. | Both polymers effectively resist the adsorption of smaller, positively charged proteins like lysozyme. |

| Biocompatibility (Cytotoxicity) | Generally considered non-toxic and biocompatible, showing high cell viability in MTT assays. | Also demonstrates excellent biocompatibility and low cytotoxicity in various cell lines. | Both materials are well-tolerated by cells, a prerequisite for any biomedical application. |

| Hemocompatibility (Hemolysis) | Exhibits low hemolytic activity, typically classified as non-hemolytic according to ASTM F756 standards (<2% hemolysis).[8] | Also shows excellent hemocompatibility with low hemolysis rates.[8] | The non-fouling surfaces of both polymers minimize interactions with red blood cells, preventing their lysis. |

| pH and Ionic Strength Sensitivity | The carboxylate group is pH-sensitive, leading to changes in polymer conformation and swelling with varying pH.[9] | The sulfonate group is a strong acid, making pSBMA's properties more stable across a wider pH range. Both polymers exhibit an "anti-polyelectrolyte" effect, where their solubility in water increases with increasing salt concentration.[9] | The pH responsiveness of pCBMA can be leveraged for "smart" drug delivery systems that release their payload in response to the acidic tumor microenvironment. The stability of pSBMA is beneficial for applications where consistent performance across different physiological conditions is required. |

Biological Interactions and Signaling Pathways

The exceptional biocompatibility of zwitterionic polymers stems from their ability to minimize the foreign body response. Upon implantation, a biomaterial is immediately coated with proteins, which can trigger an inflammatory cascade involving immune cells like macrophages. pCBMA and pSBMA surfaces, by resisting this initial protein adsorption, can significantly attenuate this response.

Zwitterionic polymer coatings have been shown to reduce the activation of microglia and macrophages, key players in the inflammatory response to implanted devices.[4][10][11] This is partly achieved by preventing the conformational changes in adsorbed proteins that can expose domains that trigger immune cell receptors. One of the critical signaling pathways implicated in the inflammatory response to biomaterials is the Nuclear Factor-kappa B (NF-κB) pathway.[12][13][14][15] By preventing the initial inflammatory triggers at the material surface, zwitterionic polymers can lead to the downregulation of NF-κB activation in surrounding cells, resulting in a reduced expression of pro-inflammatory cytokines.

Furthermore, cell adhesion to biomaterial surfaces is often mediated by integrin receptors. The non-fouling nature of pCBMA and pSBMA can interfere with integrin-mediated cell adhesion, thereby modulating downstream signaling pathways that control cell proliferation, differentiation, and inflammation.[16][17]

Below is a diagram illustrating the proposed mechanism by which zwitterionic surfaces modulate the host inflammatory response.

Caption: Modulation of Inflammatory Pathways by Zwitterionic Surfaces.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of pCBMA and pSBMA. This section provides methodologies for key experiments.

Synthesis of pCBMA via Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

Objective: To synthesize well-defined poly(this compound) with controlled molecular weight and low polydispersity.

Materials:

-

This compound (CBMA) monomer

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

Acetate buffer (pH 5.2)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Deionized water

Procedure:

-

In a Schlenk flask, dissolve CBMA monomer, CPADB, and ACVA in acetate buffer. A typical molar ratio of [CBMA]:[CPADB]:[ACVA] is 100:1:0.2.

-

Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes in an ice bath.

-

Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).

-

To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

-

Purify the polymer by dialyzing against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the purified polymer solution to obtain pCBMA as a white powder.

Synthesis of pSBMA via Atom Transfer Radical Polymerization (ATRP)

Objective: To graft well-defined poly(sulfobetaine methacrylate) brushes from a silicon substrate.

Materials:

-

Sulfobetaine methacrylate (SBMA) monomer

-

Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)

-

2,2'-Bipyridyl (bpy) as ligand

-

(3-Aminopropyl)triethoxysilane (APTES)

-

α-Bromoisobutyryl bromide (BiBB)

-

Triethylamine (TEA)

-

Methanol, Toluene, Dichloromethane (DCM)

-

Silicon wafers

Procedure:

-

Substrate Preparation:

-

Clean silicon wafers by sonication in acetone and isopropanol, then dry under a stream of nitrogen.

-

Treat with oxygen plasma to generate hydroxyl groups.

-

Functionalize the surface with an ATRP initiator by immersing in a solution of APTES in toluene, followed by reaction with BiBB and TEA in DCM.

-

-

Polymerization:

-

In a Schlenk flask, add CuBr, CuBr₂, and bpy. Seal the flask and deoxygenate.

-

In a separate flask, dissolve SBMA monomer in a mixture of methanol and water (1:1 v/v) and deoxygenate by purging with nitrogen.

-

Transfer the deoxygenated monomer solution to the catalyst-containing flask via a cannula.

-

Place the initiator-functionalized silicon wafers into the reaction solution under a nitrogen atmosphere.

-

Conduct the polymerization at room temperature for the desired time.

-

Stop the reaction by exposing the solution to air.

-

Rinse the pSBMA-grafted wafers thoroughly with water and ethanol, then dry under nitrogen.

-

Characterization of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)

Objective: To quantify the mass and viscoelastic properties of proteins adsorbed onto a polymer-coated surface in real-time.

Materials:

-

QCM-D instrument with gold-coated sensors

-

Polymer-coated sensors (pCBMA or pSBMA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (e.g., 1 mg/mL fibrinogen in PBS)

-

Deionized water

Procedure:

-

Mount the polymer-coated sensor in the QCM-D flow cell.

-

Establish a stable baseline by flowing PBS over the sensor surface at a constant flow rate (e.g., 100 µL/min).

-

Inject the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

-

After the adsorption phase, switch back to flowing PBS to rinse away loosely bound proteins.

-

The final, stable change in frequency can be used to calculate the adsorbed protein mass using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for soft, hydrated layers.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of the polymers on cell viability.

Procedure:

-

Prepare extracts of the sterilized polymer samples by incubating them in cell culture medium for 24 hours at 37°C.

-

Seed cells (e.g., fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with the polymer extracts and incubate for 24-72 hours.

-